molecular formula C11H15NO B1625228 2-(Piperidin-4-yl)phenol CAS No. 910605-43-5

2-(Piperidin-4-yl)phenol

Cat. No.: B1625228
CAS No.: 910605-43-5
M. Wt: 177.24 g/mol
InChI Key: FEKPQWCDELSHHJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)phenol is a bicyclic organic compound featuring a phenol moiety linked to a piperidine ring at the 2-position. This structure combines the aromatic properties of phenol with the basicity and conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and material science.

Properties

CAS No.

910605-43-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-4-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

FEKPQWCDELSHHJ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2O

Canonical SMILES

C1CNCCC1C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

4-(Piperidin-4-yl)phenol

  • Structure : Differs by the absence of the 2-hydroxyl group.
  • Properties : Market analysis (2020–2025) shows a production value of ~$12.5 million, primarily used in polymer intermediates and agrochemicals.
  • Key Difference: The lack of a 2-hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions compared to 2-(Piperidin-4-yl)phenol.

2-Bromo-4-(piperidin-4-yl)phenol Hydrochloride

  • Structure : Bromine replaces the hydroxyl group at the 2-position.
  • Properties : Molecular weight 432.73 g/mol; IR spectral data indicates strong Br-C stretching at 550–600 cm⁻¹.
  • Key Difference : Bromine enhances electrophilicity, making it suitable for Suzuki coupling reactions, unlike the hydroxyl group in the target compound.

4-[2-(Piperidin-4-yl)ethyl]phenol

  • Structure: Ethyl linker between phenol and piperidine.
  • Properties: SMILES: C1CNCCC1CCC2=CC=C(C=C2)O; predicted LogP = 2.1, suggesting higher lipophilicity than this compound (LogP ~1.8).

2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

  • Structure: Chromenopyrimidine fused ring system attached to phenol and piperidine.
  • Crystallography: Monoclinic (P21/n), a = 9.9826 Å, β = 109.38°, Z = 4; hydrogen-bonding network stabilizes the crystal lattice.
  • Key Difference : Extended π-conjugation enables fluorescence properties, absent in simpler analogs.

Physicochemical Properties

Property This compound 4-(Piperidin-4-yl)phenol 2-Bromo Analog Chromeno-Pyrimidine Derivative
Molecular Weight (g/mol) ~179.24 ~179.24 432.73 359.42
Melting Point (°C) Not Reported 268–287 Not Reported >250 (decomp.)
LogP (Predicted) 1.8 1.5 2.9 3.2
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 (NH) 2 (OH, NH)

Pharmacological Activity

  • Serotonin/Norepinephrine Reuptake Inhibition: Fluorophenyl-substituted piperidines (e.g., 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine) show potent activity (IC₅₀ < 50 nM). The 2-hydroxyl group in this compound may enhance binding to polar residues in transporters.
  • CNS Applications: Indole-piperidine hybrids (e.g., 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole) demonstrate efficacy in neuropsychiatric disorders. Structural simplicity of this compound may reduce off-target effects.

Industrial and Market Considerations

  • Production Costs: 4-(Piperidin-4-yl)phenol production costs ~$45/kg, with profit margins of 18–22%. The 2-substituted derivative may incur higher costs due to additional synthetic steps.
  • Applications: While 4-(Piperidin-4-yl)phenol dominates in agrochemicals, this compound is explored in high-value pharmaceuticals (e.g., neurotensin receptor agonists).

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